molecular formula C18H16N6O4 B3575017 Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate

Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate

Cat. No.: B3575017
M. Wt: 380.4 g/mol
InChI Key: YLCHITURPIWMGS-UHFFFAOYSA-N
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Description

Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a furan ring, an oxadiazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in anhydrous ethyl acetate under reflux for 40-60 minutes until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate can be compared with other oxadiazole derivatives:

Properties

IUPAC Name

ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c1-2-26-18(25)11-5-7-12(8-6-11)20-15-14(19-10-13-4-3-9-27-13)21-16-17(22-15)24-28-23-16/h3-9H,2,10H2,1H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHITURPIWMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Reactant of Route 3
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate

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